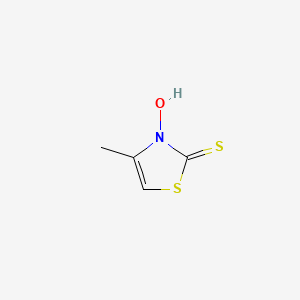

3-Hydroxy-4-methyl-2(3H)-thiazolethione

Overview

Description

3-Hydroxy-4-methyl-2(3H)-thiazolethione (HMTT) is a sulfur-containing heterocyclic compound that has been extensively studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and material science. HMTT has been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory effects. In addition, HMTT has been reported to possess antioxidant, antidiabetic, and anti-cancer properties.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 3-Hydroxy-4-methyl-2(3H)-thiazolethione, have been recognized for their antimicrobial properties. They are found to be effective against a range of microbial strains, including bacteria and fungi . The structure of the thiazole ring, particularly the substituents at positions 2 and 4, plays a crucial role in determining the antimicrobial efficacy. These compounds can be tailored to target specific microbial pathways, potentially leading to the development of new antimicrobial drugs.

Anti-inflammatory Applications

The anti-inflammatory potential of thiazole derivatives is significant. They can modulate inflammatory pathways, providing a basis for the development of anti-inflammatory medications . The specific structure of 3-Hydroxy-4-methyl-2(3H)-thiazolethione may influence its interaction with biological targets, which could be explored for treating conditions characterized by inflammation.

Antitumor and Cytotoxic Activity

Thiazoles, including our compound of interest, have shown promise in antitumor and cytotoxic applications. They can interfere with the proliferation of cancer cells and may induce apoptosis . Research into the specific pathways affected by 3-Hydroxy-4-methyl-2(3H)-thiazolethione could lead to novel cancer therapies.

Antioxidant Properties

The antioxidant properties of thiazole compounds are noteworthy. They can neutralize free radicals and may protect cells from oxidative stress . This property is beneficial for preventing cellular damage and could be harnessed in various medical and cosmetic applications.

Neuroprotective Effects

Thiazole derivatives have been studied for their neuroprotective effects. They may play a role in the prevention of neurodegenerative diseases by protecting neuronal cells from damage . The specific mechanisms by which 3-Hydroxy-4-methyl-2(3H)-thiazolethione exerts neuroprotective effects warrant further investigation.

Chemical Synthesis and Organic Reactions

3-Hydroxy-4-methyl-2(3H)-thiazolethione is useful in chemical synthesis, particularly in the Barton reaction. It facilitates the generation of carbon radicals through decarboxylative rearrangement of corresponding esters . This application is crucial in the field of synthetic organic chemistry, where it can be used to create complex molecules.

properties

IUPAC Name |

3-hydroxy-4-methyl-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS2/c1-3-2-8-4(7)5(3)6/h2,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKDIDVKVVVVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=S)N1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321378 | |

| Record name | 3-Hydroxy-4-methyl-2(3H)-thiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-methyl-2(3H)-thiazolethione | |

CAS RN |

49762-08-5 | |

| Record name | 49762-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4-methyl-2(3H)-thiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-methyl-2(3H)-thiazolethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

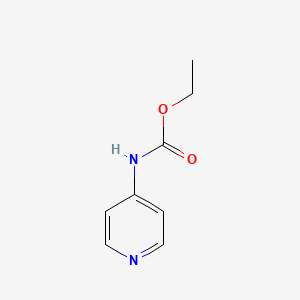

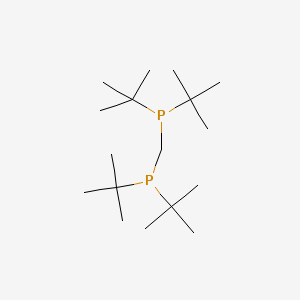

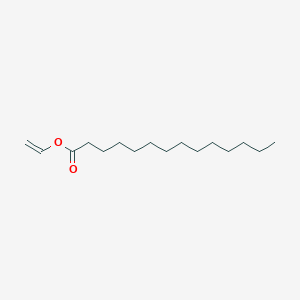

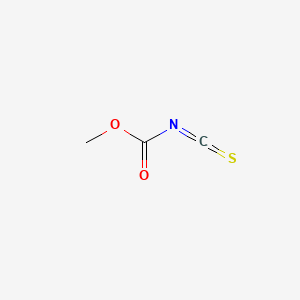

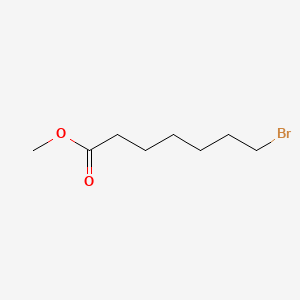

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the coordination chemistry of 3-Hydroxy-4-methyl-2(3H)-thiazolethione?

A: 3-Hydroxy-4-methyl-2(3H)-thiazolethione belongs to a class of compounds called cyclic thiohydroxamic acids. These compounds exhibit interesting coordination chemistry, acting as bidentate ligands through their oxygen and sulfur atoms. Understanding how 3-Hydroxy-4-methyl-2(3H)-thiazolethione interacts with metal ions can provide insights into its potential applications, which may include areas like catalysis and materials science. [, ]

Q2: What have researchers learned about the solid-state structure of 3-Hydroxy-4-methyl-2(3H)-thiazolethione complexes?

A: X-ray crystallography studies have revealed that 3-Hydroxy-4-methyl-2(3H)-thiazolethione forms complexes with divalent metals like cobalt, nickel, copper, and zinc. [, ] Interestingly, C–H⋯S contacts were observed in these complexes, but further analysis indicated these interactions do not significantly influence the overall crystal packing. [] This finding suggests that weaker intermolecular forces, such as C–H⋯O and C–H⋯π contacts, play a more dominant role in dictating the solid-state arrangement of these complexes. []

Q3: Can 3-Hydroxy-4-methyl-2(3H)-thiazolethione form solid solutions with other similar molecules?

A: Yes, research has demonstrated the formation of a molecular solid solution incorporating hydrated divalent zinc complexes of 3-Hydroxy-4-methyl-2(3H)-thiazolethione and 1-hydroxy-2(1H)-pyridinethione. [] Characterization techniques like single-crystal X-ray diffraction, high-temperature powder X-ray diffraction, and solid-state NMR were employed to study this solid solution. [] This finding suggests the possibility of tuning the properties of these materials by varying the composition of the solid solution.

Q4: Are there any spectroscopic studies on 3-Hydroxy-4-methyl-2(3H)-thiazolethione?

A: Yes, polarized IR spectroscopy has been employed to investigate the hydrogen bond cyclic dimers of 3-Hydroxy-4-methyl-2(3H)-thiazolethione in its crystalline form. [] This technique provides valuable information about the vibrational modes of the molecule and the nature of intermolecular interactions, specifically hydrogen bonding, in the solid state.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)